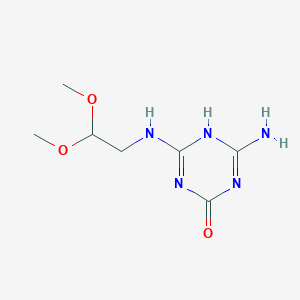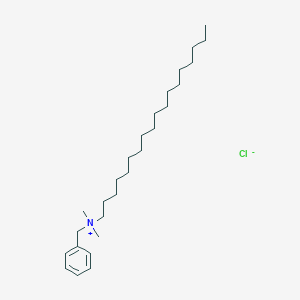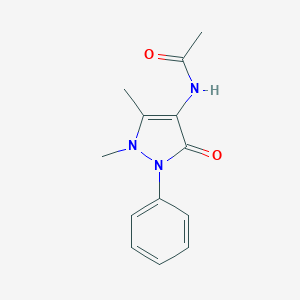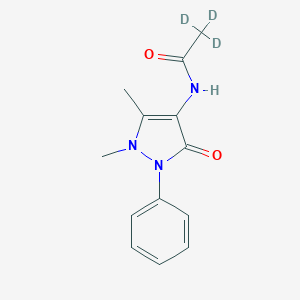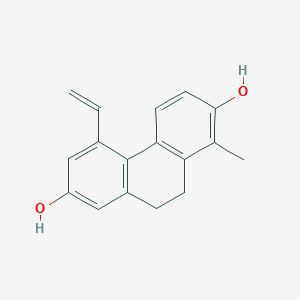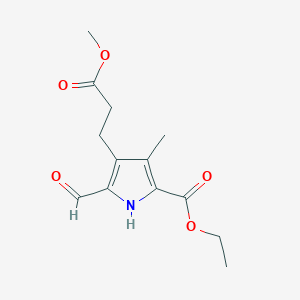
ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Start by describing the compound’s basic characteristics, such as its molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and stereochemistry.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the reaction conditions and products.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Chemical Recycling and Polymer Synthesis
Chemical Recycling of Poly(ethylene terephthalate)
A study by Karayannidis and Achilias (2007) discusses the chemical recycling techniques for poly(ethylene terephthalate) (PET), highlighting hydrolysis in either an alkaline or acid environment to recover pure terephthalic acid monomer. This process reflects the potential for chemical recycling of polymers, where compounds like ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate might play a role in novel polymer synthesis or recycling processes due to its structural features and reactivity (Karayannidis & Achilias, 2007).
Anticancer Drug Research
Search for Anticancer Drugs with High Tumor Specificity
Sugita et al. (2017) review the tumor specificity and keratinocyte toxicity of various synthesized compounds, aiming to develop anticancer drugs with reduced toxicity. This research underscores the importance of chemical innovation in creating more effective and less harmful therapeutic agents. Compounds with complex structures, such as ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate, could potentially be evaluated for similar applications (Sugita et al., 2017).
Ethylene Inhibition and Agricultural Applications
Effects of Ethylene-action Inhibitor 1-Methylcyclopropene
Li et al. (2016) review the effects of 1-methylcyclopropene (1-MCP) on non-climacteric fruit crops, illustrating its role in inhibiting ethylene's effects and improving postharvest quality. This highlights the potential for compounds affecting ethylene signaling or synthesis in agricultural applications to extend the shelf life of produce (Li et al., 2016).
Alkoxycarbonylation and Phytogenic Substrates
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
Sevostyanova and Batashev (2023) discuss the synthesis of esters by alkoxycarbonylation of unsaturated phytogenic substrates, emphasizing the use of palladium catalysts for achieving high yields. This area of research could offer insights into the reactivity and potential applications of ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate in the synthesis of new chemical products or intermediates (Sevostyanova & Batashev, 2023).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
Propriétés
IUPAC Name |
ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-19-13(17)12-8(2)9(10(7-15)14-12)5-6-11(16)18-3/h7,14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTKTQYEWVQOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C=O)CCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573768 | |
| Record name | Ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
54278-05-6 | |
| Record name | Ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

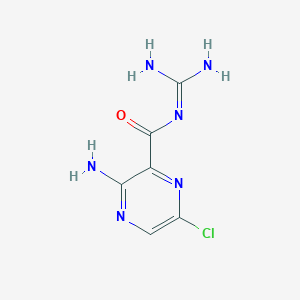
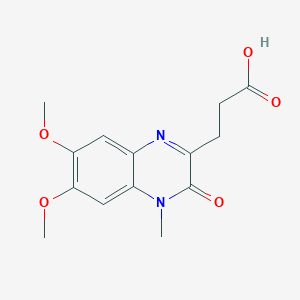
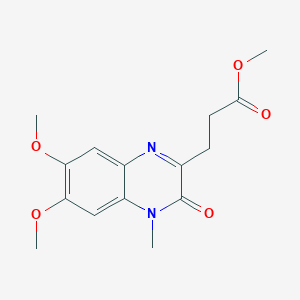
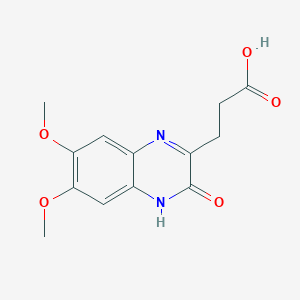

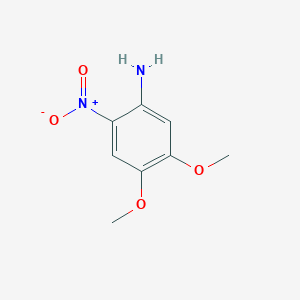
![5-[(2-Chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;oxalic acid](/img/structure/B30430.png)
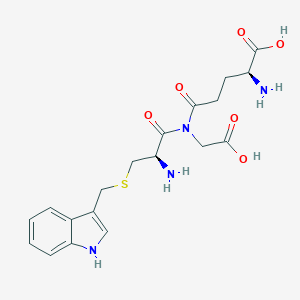
![2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one](/img/structure/B30438.png)
